N~6~-(furan-2-ylmethyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
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Properties
IUPAC Name |
6-N-(furan-2-ylmethyl)-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-16-8-5-6-12-20(16)26-21-19-15-25-29(17-9-3-2-4-10-17)22(19)28-23(27-21)24-14-18-11-7-13-30-18/h2-13,15H,14H2,1H3,(H2,24,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTYPYXATQGWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-(furan-2-ylmethyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a molecular formula of C23H20N6O and a molecular weight of approximately 396.454 g/mol. Its unique bicyclic system combines pyrazole and pyrimidine rings with various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N6O |
| Molecular Weight | 396.454 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a prominent method. This reaction forms carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst, optimizing for yield and purity through scalable methods such as continuous flow reactors.
Biological Activity
Research has highlighted various biological activities associated with this compound:
- Antiviral Activity : Compounds in the pyrazolo[3,4-d]pyrimidine class have shown promising antiviral effects. For instance, certain derivatives have demonstrated enhanced reverse transcriptase inhibitory activity compared to established antiviral agents .
- Anticancer Properties : The compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation:
- Anti-inflammatory Effects : Pyrazolo[3,4-d]pyrimidines are recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Study on Antiviral Efficacy : A study published in MDPI evaluated the antiviral properties of pyrazolo[3,4-d]pyrimidines, noting that certain derivatives exhibited significant activity against viral replication at low concentrations .
- Cytotoxicity Assessment : Research conducted on various derivatives indicated that structural modifications significantly affect cytotoxicity profiles against different cancer cell lines. For example, compounds with specific substitutions showed enhanced apoptotic effects in cancer cells .
Scientific Research Applications
Case Studies
- Case Study 1 : In vitro studies demonstrated that specific derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells. These compounds induced apoptosis and inhibited cell migration, highlighting their potential as anti-metastatic agents .
- Case Study 2 : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compound 5i showed remarkable efficacy in reducing tumor growth in xenograft models .
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| 5i | 0.3 | MCF-7 | Dual EGFR/VGFR2 inhibition |
| 6 | 7.60 | A549 | Induction of apoptosis |
Overview
The compound has also been evaluated for its antimicrobial properties. Derivatives containing the furan moiety have shown promising results against various bacterial strains, including Staphylococcus epidermidis.
Case Studies
- Case Study 1 : A study reported that one derivative demonstrated significant antibacterial activity against clinical strains of S. epidermidis at a concentration of 4 µg/mL without cytotoxic effects on normal human cells .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound 6 | S. epidermidis T 5501 | 4 |
Discovery and Optimization
The compound has been identified as a novel inhibitor of casein kinase 1 (CK1), which is involved in various cellular processes and has been linked to cancer and neurodegenerative diseases. The discovery process included virtual screening against chemical databases leading to the identification of effective inhibitors with low nanomolar activity .
Implications for Drug Development
The structure-activity relationship studies have provided insights into optimizing these compounds for better potency and selectivity against CK1 and other kinases involved in disease pathways.
Q & A
Q. How to integrate this compound into a broader medicinal chemistry framework?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
